molecular formula C20H18N2O2 B6636180 (E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide

Numéro de catalogue B6636180
Poids moléculaire: 318.4 g/mol
Clé InChI: RSGBQELIENFCOW-OUKQBFOZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide, commonly known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMA-1 belongs to the class of organic compounds known as amides and is used in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of FMA-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. FMA-1 has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that are involved in cell cycle regulation.
Biochemical and Physiological Effects:
FMA-1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and inhibit the activity of histone deacetylases and cyclin-dependent kinases. FMA-1 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of FMA-1 is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. It has been shown to be effective in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to the use of FMA-1 in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, FMA-1 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are many potential future directions for research on FMA-1. One area of research could be to further investigate its mechanism of action and identify other enzymes and proteins that it may interact with. Another area of research could be to develop more efficient synthesis methods for FMA-1, which could make it more accessible for use in lab experiments. Additionally, further studies could be conducted to determine the safety and efficacy of FMA-1 in humans, which could lead to its development as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of FMA-1 can be achieved through a multi-step process. The first step involves the reaction of 2-(4-methylanilino)phenylboronic acid with furan-2-boronic acid in the presence of a palladium catalyst to form a key intermediate. The intermediate is then reacted with propargyl bromide in the presence of a base to form the final product, FMA-1. The synthesis method for FMA-1 is well established and has been reported in various research articles.

Applications De Recherche Scientifique

FMA-1 has been studied extensively for its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. FMA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be particularly effective against breast cancer cells, where it induces apoptosis, or programmed cell death. FMA-1 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the development of Alzheimer's disease.

Propriétés

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-8-10-16(11-9-15)21-18-6-2-3-7-19(18)22-20(23)13-12-17-5-4-14-24-17/h2-14,21H,1H3,(H,22,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBQELIENFCOW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.